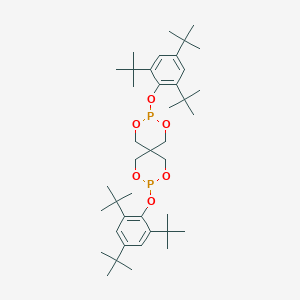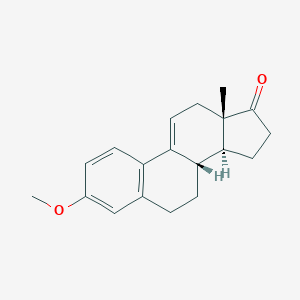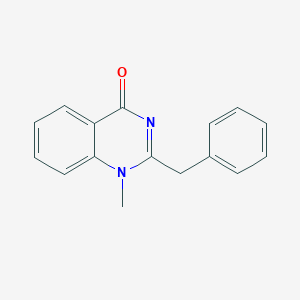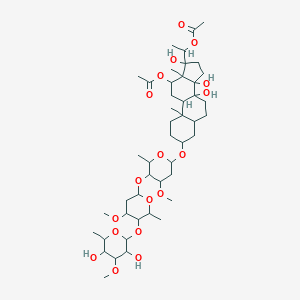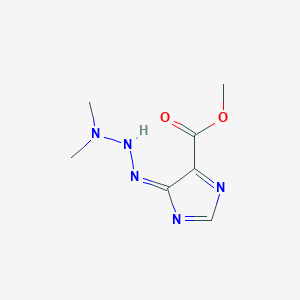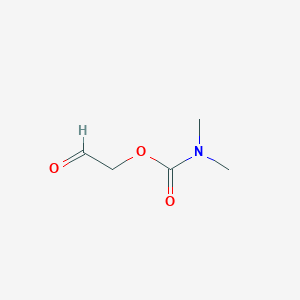![molecular formula C9H7Cl2N3S B162060 [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine CAS No. 133767-88-1](/img/structure/B162060.png)
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a thiazole derivative and has been synthesized through various methods.
Mechanism Of Action
The mechanism of action of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis in cancer cells. The compound has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemical And Physiological Effects
Studies have shown that [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine may have biochemical and physiological effects on the body. The compound has been reported to induce oxidative stress in cancer cells, leading to their death. The compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. However, further research is needed to fully understand the biochemical and physiological effects of the compound.
Advantages And Limitations For Lab Experiments
One of the advantages of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine is its potential use as a diagnostic agent for cancer. The compound has also been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities, making it a promising candidate for drug development. However, the compound has limitations in terms of its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the compound's potential use as a diagnostic agent for cancer. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of the compound. Additionally, the compound's potential toxicity should be thoroughly investigated to determine its safety for human use.
Conclusion
In conclusion, [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized through various methods and has been extensively studied for its potential use in medicinal chemistry. The compound has been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities and may have biochemical and physiological effects on the body. However, further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential toxicity.
Synthesis Methods
The synthesis of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine has been reported through various methods. One of the commonly used methods is the reaction of 2,4-dichlorophenyl isothiocyanate with hydrazine hydrate in the presence of a base. Another method involves the reaction of 2,4-dichlorophenyl isothiocyanate with thiosemicarbazide in ethanol. The yield of the compound varies depending on the method used.
Scientific Research Applications
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of the compound is in the field of medicinal chemistry. The compound has been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities. The compound has also been studied for its potential use as a diagnostic agent for cancer.
properties
CAS RN |
133767-88-1 |
|---|---|
Product Name |
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine |
Molecular Formula |
C9H7Cl2N3S |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7Cl2N3S/c10-5-1-2-6(7(11)3-5)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |
InChI Key |
VCZVBNAXAMWPLR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NN |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NN |
synonyms |
4-(2,4-DICHLOROPHENYL)-2(3H)-THIAZOLONE HYDRAZONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



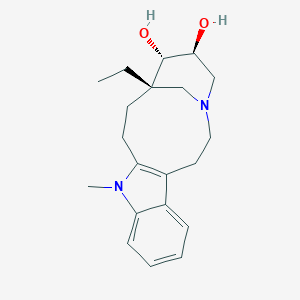
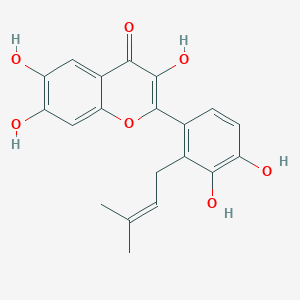
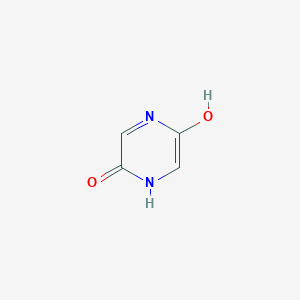
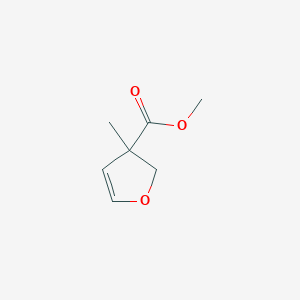
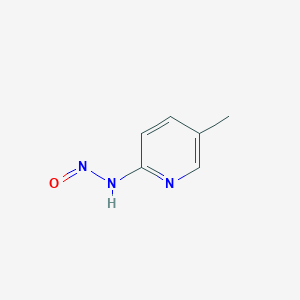
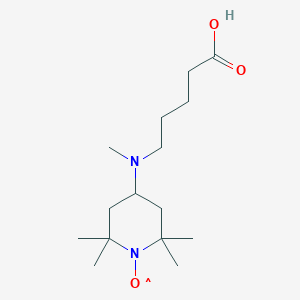
![[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate](/img/structure/B161994.png)
![Methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(5R,6S,7S,9S,10R,15S,16E,17S)-16-ethylidene-5,9-dimethyl-2,13-dioxo-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-en-7-yl]oxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B161996.png)
